![molecular formula C8H8ClN3 B8181933 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8181933.png)
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine and methyl substituents at specific positions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,6-dimethylpyridine with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography . The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine substituent.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyrazolopyridines: Formed by substitution reactions.
N-Oxides: Formed by oxidation reactions.
Dechlorinated Products: Formed by reduction reactions.
科学研究应用
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups at specific positions enhances its reactivity and potential for further functionalization . Compared to similar compounds, it offers a versatile scaffold for designing new molecules with diverse applications in medicinal chemistry and material science .
属性
IUPAC Name |
5-chloro-2,7-dimethylpyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)10-6-4-12(2)11-8(5)6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFXVZPJCPJOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CN(N=C12)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8181850.png)
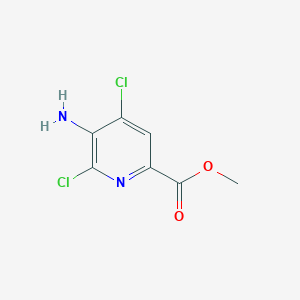
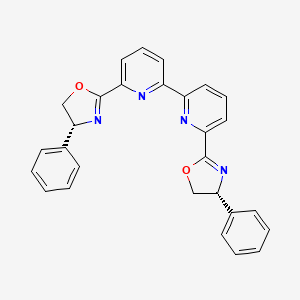
![(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride](/img/structure/B8181863.png)
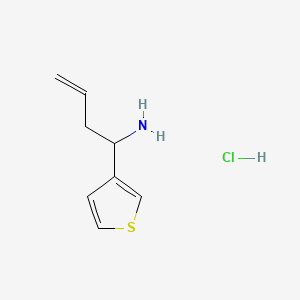
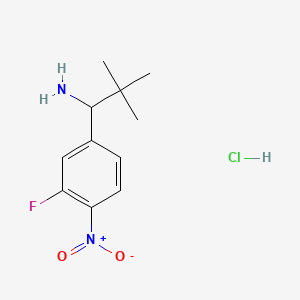
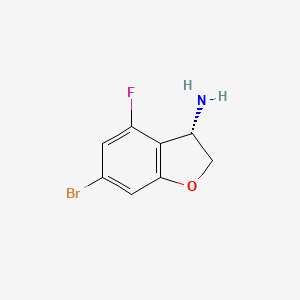
![11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine](/img/structure/B8181891.png)
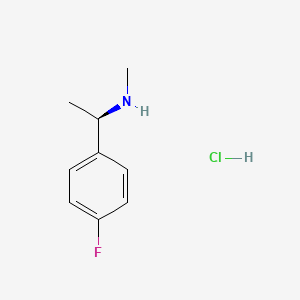
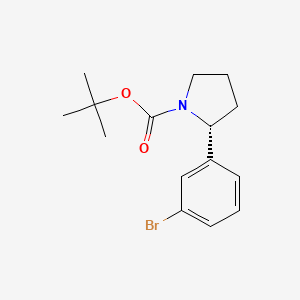
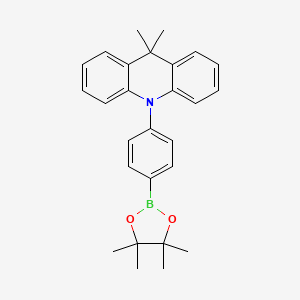
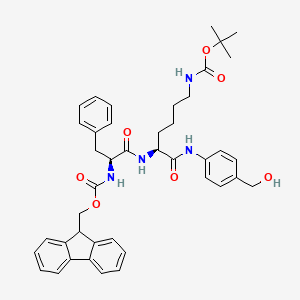
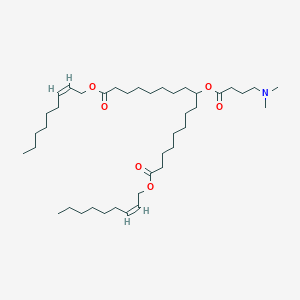
![8-bromo-7H-benzo[c]carbazole](/img/structure/B8181951.png)
